Cas no 509-86-4 (2,4,6(1H,3H,5H)-Pyrimidinetrione,5-(1-cyclohepten-1-yl)-5-ethyl-)

2,4,6(1H,3H,5H)-Pyrimidinetrione,5-(1-cyclohepten-1-yl)-5-ethyl- structure
509-86-4 structure
Productnaam:2,4,6(1H,3H,5H)-Pyrimidinetrione,5-(1-cyclohepten-1-yl)-5-ethyl-
CAS-nummer:509-86-4
MF:C13H18N2O3
MW:250.293623447418
CID:367472
PubChem ID:10518

2,4,6(1H,3H,5H)-Pyrimidinetrione,5-(1-cyclohepten-1-yl)-5-ethyl- Chemische en fysische eigenschappen

Naam en identificatie

    • 2,4,6(1H,3H,5H)-Pyrimidinetrione,5-(1-cyclohepten-1-yl)-5-ethyl-
    • 5-(cyclohepten-1-yl)-5-ethyl-1,3-diazinane-2,4,6-trione
    • Heptabarb
    • 5-(1-Cyclohepten-1-Yl)-5-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
    • 5-(1-Cyclohepten-1-yl)-5-ethylbarbituric acid
    • 5-Ethyl-5-cycloheptenylbarbituric acid
    • Barbituric acid, 5-(1-cyclohepten-1-yl)-5-ethyl-
    • Cycloheptenylethylbarbituric acid
    • Cycloheptenylethylmalonylurea
    • G 475
    • Heptabarbitone
    • Heptabarbum
    • Heptadorm
    • Heptamal
    • Medapan
    • Medomin
    • Medomine
    • Noctyn
    • C17725
    • NS00009770
    • 5-(1-Cycloheptenyl)-5-ethylbarbitursaeure
    • 5-(cyclohept-1-en-1-yl)-5-ethyl-1,3-diazinane-2,4,6-trione
    • 5-Ethyl-5-(1'-cycloheptenyl)-barbituric acid
    • HEPTABARBITAL [MI]
    • 509-86-4
    • Heptabarbital
    • SCHEMBL713359
    • Heptabarbital [INN]
    • Heptabarbo [INN-Spanish]
    • PAZQYDJGLKSCSI-UHFFFAOYSA-N
    • UNII-V10R70ML23
    • 5-(Cyclohepten-1-yl)-5-ethylbarbituric acid
    • DB01354
    • Heptbarbital
    • Heptabarbum [INN-Latin]
    • 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(1-cyclohepten-1-yl)-5-ethyl-
    • EINECS 208-107-6
    • Heptabarbe
    • V10R70ML23
    • Heptabarb [INN]
    • Heptamalum
    • CHEBI:81297
    • Heptabarbo
    • Heptabarbe [INN-French]
    • CHEMBL468837
    • DTXSID10198927
    • Q410829
    • HEPTABARB [WHO-DD]
    • Inchi: InChI=1S/C13H18N2O3/c1-2-13(9-7-5-3-4-6-8-9)10(16)14-12(18)15-11(13)17/h7H,2-6,8H2,1H3,(H2,14,15,16,17,18)
    • InChI-sleutel: PAZQYDJGLKSCSI-UHFFFAOYSA-N
    • LACHT: CCC1(C(=O)NC(=O)NC1=O)C2=CCCCCC2

Berekende eigenschappen

  • Exacte massa: 250.13184
  • Monoisotopische massa: 250.131742
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 2
  • Complexiteit: 406
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 75.3
  • XLogP3: 2

Experimentele eigenschappen

  • Dichtheid: 1.1307 (rough estimate)
  • Smeltpunt: 174°
  • Kookpunt: 393.43°C (rough estimate)
  • Vlampunt: °C
  • Brekindex: 1.6450 (estimate)
  • PSA: 75.27
  • LogboekP: 2.19110

2,4,6(1H,3H,5H)-Pyrimidinetrione,5-(1-cyclohepten-1-yl)-5-ethyl- Beveiligingsinformatie

  • Vervoersnummer gevaarlijk materiaal:3249
  • PackingGroup:III
  • Gevaarklasse:6.1(b)

2,4,6(1H,3H,5H)-Pyrimidinetrione,5-(1-cyclohepten-1-yl)-5-ethyl- Gerelateerde literatuur

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